

An In-depth Technical Guide to 1-Pentyne (CAS Number: 627-19-0)

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Compound of Interest

Compound Name: 1-Pentyne

Cat. No.: B049018

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Pentyne** (CAS 627-19-0), a terminal alkyne with significant applications in organic synthesis. This document details its chemical and physical properties, safety and handling protocols, spectroscopic data, and detailed experimental procedures for its synthesis and key reactions. The information is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Chemical and Physical Properties

1-Pentyne, also known as propylacetylene, is a colorless, highly flammable liquid.^{[1][2]} It is the smallest terminal alkyne that exists as a liquid at room temperature.^[2] Its properties are summarized in the tables below.

Table 1: General and Physical Properties of 1-Pentyne

Property	Value	Reference(s)
CAS Number	627-19-0	[3]
Molecular Formula	C ₅ H ₈	[4]
Molecular Weight	68.12 g/mol	[3][4]
Appearance	Colorless to pale yellow liquid	[4]
Density	0.691 g/mL at 25 °C	[3]
Boiling Point	40 °C	[3][4]
Melting Point	-106 °C to -105 °C	[2][3]
Flash Point	-20 °C (-4 °F) - closed cup	
Vapor Pressure	6.8 psi at 20 °C	[3]
Refractive Index (n _{20/D})	1.385	[3]
Water Solubility	1.05 g/L at 20 °C	[4]
Log P (octanol/water)	1.98	[5]

Table 2: Chemical Identifiers

Identifier	Value	Reference(s)
InChI	1S/C5H8/c1-3-5-4-2/h1H,4-5H2,2H3	[3]
InChIKey	IBXNCJKFFQIKKY-UHFFFAOYSA-N	[3]
SMILES	CCCC#C	[3]
EC Number	210-987-1	[3]
Beilstein/REAXYS Number	1697133	[3]

Safety and Handling

1-Pentyne is a highly flammable liquid and vapor.[1] It causes skin and serious eye irritation.[1]

Table 3: Hazard Information for 1-Pentyne

Hazard	Description	Reference(s)
GHS Pictograms	GHS02 (Flammable)	
Signal Word	Danger	
Hazard Statements	H225: Highly flammable liquid and vapor.	
Precautionary Statements	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use only non-sparking tools. P243: Take precautionary measures against static discharge.	

Handling: Handle in a well-ventilated area, using personal protective equipment including eye shields, face shields, and gloves.^[1] Keep away from sources of ignition.^[1] All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge.^[1]

Storage: Store in a dry, cool, and well-ventilated place.^[1] Keep the container tightly closed in a flammables area at a recommended temperature of 2-8°C.^{[1][4]}

First-Aid Measures:

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.^[1]
- Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.^[5]

- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward.[1]

Experimental Protocols

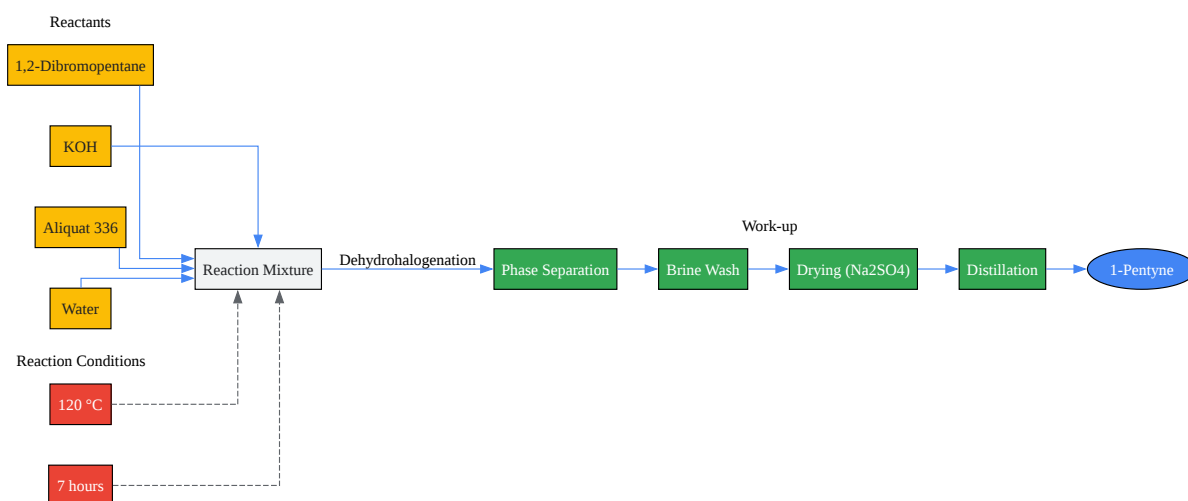
Synthesis of 1-Pentyne

A common laboratory synthesis of **1-pentyne** involves the dehydrohalogenation of a dihalopentane. The following protocol is adapted from a patented procedure.

Experimental Protocol: Synthesis of **1-Pentyne** from 1,2-Dibromopentane

- Materials:
 - 1,2-Dibromopentane
 - Potassium hydroxide (KOH)
 - Methyltrioctylammonium chloride (Aliquat 336)
 - Water
 - Saturated brine solution
 - Anhydrous sodium sulfate
- Procedure:
 - In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 151.2 g of water, 16.8 g (0.3 mol) of KOH, and 0.46 g of methyltrioctylammonium chloride.
 - Heat the mixture to 120 °C with stirring.
 - Slowly add 23.0 g (0.1 mol) of 1,2-dibromopentane dropwise to the heated, stirring mixture.

- Maintain the reaction at 120 °C for 7 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
- Wash the upper organic layer with a saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Distill the dried organic layer to obtain **1-pentyne** as a colorless, transparent liquid.
- Expected Yield: Approximately 80.9% (5.5 g).



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Synthesis of **1-Pentyne** Workflow

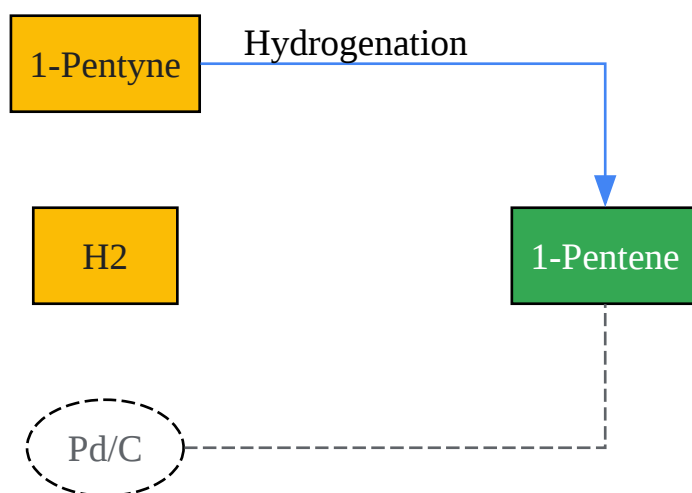
Key Reactions of **1-Pentyne**

1-Pentyne serves as a versatile starting material for a variety of chemical transformations.

The triple bond of **1-pentyne** can be selectively hydrogenated to a double bond to form 1-pentene.

Experimental Protocol: Selective Hydrogenation of **1-Pentyne**

- Materials:
 - **1-Pentyne**
 - Palladium on carbon (Pd/C, 5%)
 - Methanol
 - Hydrogen gas (H₂)
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer, dissolve **1-pentyne** in methanol.
 - Carefully add 5% Pd/C to the solution under an inert atmosphere (e.g., argon or nitrogen).
 - Replace the inert atmosphere with hydrogen gas (using a balloon or a hydrogenation apparatus).
 - Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
 - Monitor the reaction progress by TLC or GC to observe the consumption of **1-pentyne** and the formation of 1-pentene.
 - Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
 - Remove the methanol under reduced pressure to yield 1-pentene.



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Selective Hydrogenation of **1-Pentyne**

The addition of hydrogen bromide (HBr) to **1-pentyne** can yield two different products depending on the reaction conditions.

Experimental Protocol: Markovnikov Addition of HBr to **1-Pentyne**

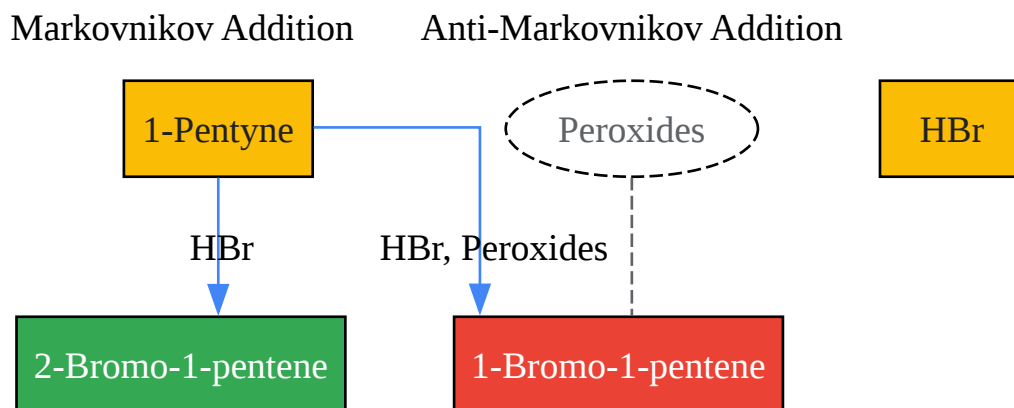
- Materials:
 - **1-Pentyne**
 - Hydrogen bromide (HBr) solution (e.g., in acetic acid or as a gas)
 - Anhydrous diethyl ether or other inert solvent
- Procedure:
 - Dissolve **1-pentyne** in an anhydrous inert solvent in a round-bottom flask under an inert atmosphere.
 - Cool the solution in an ice bath.
 - Slowly bubble HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.

- Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC or GC.
- Upon completion, quench the reaction with a cold, dilute solution of sodium bicarbonate.
- Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to obtain 2-bromo-1-pentene.

Experimental Protocol: Anti-Markovnikov Addition of HBr to **1-Pentyne**[\[7\]](#)

- Materials:
 - **1-Pentyne**
 - Hydrogen bromide (HBr)
 - A radical initiator (e.g., benzoyl peroxide or AIBN)
 - Anhydrous inert solvent (e.g., hexane)
- Procedure:
 - Dissolve **1-pentyne** and a catalytic amount of a radical initiator in an anhydrous inert solvent in a round-bottom flask equipped with a reflux condenser.
 - Slowly bubble HBr gas through the solution or add a solution of HBr while irradiating with UV light or gently heating.
 - Monitor the reaction by TLC or GC.
 - Once the reaction is complete, cool to room temperature and quench with a dilute solution of sodium thiosulfate to remove any excess bromine radicals, followed by a wash with sodium bicarbonate solution.
 - Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

- Remove the solvent under reduced pressure to obtain 1-bromo-1-pentene.[7]



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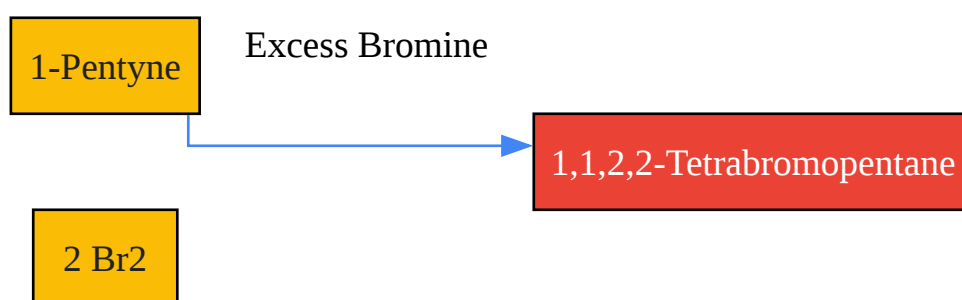
Hydrobromination Pathways of **1-Pentyne**

The addition of excess bromine to **1-pentyne** results in the formation of 1,1,2,2-tetrabromopentane.[8]

Experimental Protocol: Bromination of **1-Pentyne**[8]

- Materials:
 - **1-Pentyne**
 - Bromine (Br₂)
 - An inert solvent (e.g., dichloromethane or carbon tetrachloride)
- Procedure:
 - Dissolve **1-pentyne** in an inert solvent in a round-bottom flask protected from light.
 - Cool the solution in an ice bath.
 - Slowly add a solution of bromine (at least 2 equivalents) in the same solvent dropwise with stirring. The characteristic red-brown color of bromine should disappear as it reacts.

- Continue the addition until a faint bromine color persists, indicating the reaction is complete.
- Quench any excess bromine by adding a few drops of a dilute sodium thiosulfate solution.
- Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield 1,1,2,2-tetrabromopentane.[8]



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Bromination of **1-Pentyne**

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1-pentyne** shows distinct signals corresponding to the different proton environments in the molecule.

Table 4: ¹H NMR Spectral Data for **1-Pentyne**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference(s)
2.14	dd	2 and 6	$-\text{CH}_2-\text{C}\equiv$	[9]
1.95	t	2	$\equiv\text{C}-\text{H}$	[9]
1.55	h	2	$-\text{CH}_2-\text{CH}_3$	[9]
1.00	t	6	$-\text{CH}_3$	[9]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of **1-pentyne**.

Table 5: ^{13}C NMR Spectral Data for 1-Pentyne

Chemical Shift (δ) ppm	Assignment	Reference(s)
85	$-\text{C}\equiv$	[9]
68	$\equiv\text{C}-\text{H}$	[9]
23	$-\text{CH}_2-\text{C}\equiv$	[9]
21	$-\text{CH}_2-\text{CH}_3$	[9]
13	$-\text{CH}_3$	[9]

Infrared (IR) Spectroscopy

The IR spectrum of **1-pentyne** shows characteristic absorption bands for the terminal alkyne functional group.

Table 6: Key IR Absorption Bands for 1-Pentyne

Wavenumber (cm ⁻¹)	Vibration	Reference(s)
~3300	≡C-H stretch	[10]
~2100	C≡C stretch	[10]
114	Asymmetric torsional transition (gauche)	[10]
109	Asymmetric torsional transition (trans)	[10]

Mass Spectrometry

The mass spectrum of **1-pentyne** provides information about its molecular weight and fragmentation pattern.

- Molecular Ion (M⁺): m/z = 68[11]

Applications in Research and Development

1-Pentyne is a valuable building block in organic synthesis.[12] It is used in the preparation of:

- Lithium acetylides: These are essential for the asymmetric synthesis of α,α-dibranched propargyl sulfinamides, which have potential applications in the pharmaceutical industry.[13]
- 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans: These compounds are of interest in the chemical and pharmaceutical industries.[13]
- Catalysis Studies: **1-Pentyne** is a common substrate in studies of selective and non-selective hydrogenation catalyzed by various metals.[13]

Conclusion

1-Pentyne (CAS 627-19-0) is a versatile and reactive terminal alkyne with a well-defined set of physical, chemical, and spectroscopic properties. Its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and the introduction of the pentynyl group, makes it a valuable reagent for researchers in academia and industry. Proper adherence to safety protocols is essential when handling this flammable and irritant compound. This guide provides

the foundational information and experimental methodologies to support the safe and effective use of **1-pentyne** in a laboratory setting.

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